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Compound of Interest

Compound Name: Cuprous potassium cyanide

Cat. No.: B1143649 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of cuprous
potassium cyanide, KCu(CN)₂, also known as potassium dicyanocuprate(I). The document

outlines its unique structural characteristics, presents detailed crystallographic data in tabular

format, and describes the experimental protocols for its synthesis and structural determination.

Introduction and Structural Overview
Cuprous potassium cyanide (CAS No: 13682-73-0) is a white, crystalline inorganic

coordination compound with the chemical formula KCu(CN)₂.[1][2] Unlike its silver and gold

analogs which form simple, discrete linear [M(CN)₂]⁻ ions, the solid-state structure of KCu(CN)₂

is polymeric.[2] Single-crystal X-ray diffraction studies have definitively shown that its structure

consists of helical anionic chains of –[Cu(CN)]– units linked together.[2] In this polymeric

arrangement, each copper(I) center is three-coordinate, a significant deviation from the two-

coordinate linear geometry often assumed for d¹⁰ metal cyanide complexes.[2] This unique

structural motif is crucial for understanding its chemical properties and applications, particularly

in electroplating and organic synthesis.

Crystallographic Data
The crystal structure of KCu(CN)₂ has been determined with high precision. The compound

crystallizes in the monoclinic system with the space group P2₁/c.[2] The key crystallographic

parameters are summarized in the tables below.
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Table 1: Key Crystallographic Parameters
Parameter Value

Crystal System Monoclinic[2]

Space Group P2₁/c[2][3]

Lattice Parameters

a 7.43 Å[3]

b 7.75 Å[3]

c 7.67 Å[3]

α 90.00°[3]

β 99.87°[3]

γ 90.00°[3]

Unit Cell Volume 435.59 Å³[3]

Formula Units (Z) 4

Table 2: Atomic Positional Parameters
Fractional atomic coordinates for the asymmetric unit of the KCu(CN)₂ crystal structure.
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Atom
Wyckoff
Symbol

x y z

K 4e 0.181348 0.423767 0.310315

Cu 4e 0.083403 0.881053 0.100833

C1 4e 0.212022 0.084242 0.049333

C2 4e 0.539589 0.696124 0.32524

N1 4e 0.479738 0.249571 0.535564

N2 4e

Data not

explicitly

provided in

search results

Data sourced

from the

Materials Project,

mp-6802.[3]

Table 3: Selected Bond Distances and Angles
This table summarizes the key interatomic distances and angles, highlighting the coordination

environment of the copper(I) ion.

Bond/Angle Distance (Å) / Angle (°) Description

Cu–C 1.90 Å, 1.92 Å[3]
Bonds to two carbon atoms

from cyanide ligands.

Cu–N 2.00 Å[3]
Bond to a nitrogen atom from

an adjacent cyanide.

C–N 1.18 Å, 1.19 Å[3]
Intramolecular bond within the

cyanide ligands.

K–N 2.82 - 3.32 Å[3]
Ionic interactions between

potassium and nitrogen atoms.
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Coordination Environment
Copper(I) Ion: The Cu⁺ ion exhibits a distorted trigonal non-coplanar geometry, being

bonded to two carbon atoms and one nitrogen atom.[3] This three-fold coordination is a

defining feature of its polymeric structure.[2]

Potassium Ion: The K⁺ ion is in a 6-coordinate environment, bonded to six nitrogen atoms

from the surrounding cyanide ligands.[3]

Experimental Protocols
The determination of the KCu(CN)₂ crystal structure relies on precise synthesis of high-quality

single crystals followed by detailed X-ray diffraction analysis.

Synthesis of KCu(CN)₂ Single Crystals
This protocol describes a conventional method for synthesizing KCu(CN)₂ crystals suitable for

diffraction studies.

Materials:

Cuprous Cyanide (CuCN), high purity

Potassium Cyanide (KCN), high purity

Deionized water

Procedure:

Preparation of Solution: Prepare an aqueous solution of potassium cyanide (KCN). The

reaction is typically performed at ambient temperature.[2]

Dissolution of CuCN: Slowly add cuprous cyanide (CuCN) powder to the KCN solution with

continuous stirring. CuCN is insoluble in water but dissolves in the presence of excess

cyanide ions to form the soluble dicyanocuprate(I) complex.[2] The molar ratio of KCN to

CuCN is a critical parameter and is often adjusted to be greater than 1:1 to ensure complete

dissolution.[2]
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Crystallization: Filter the resulting solution to remove any undissolved impurities. Allow the

clear filtrate to stand undisturbed in a vessel covered with perforated film to permit slow

evaporation of the solvent.[4]

Isolation: Over several days, white, monoclinic prismatic crystals of KCu(CN)₂ will form.[2]

The crystals can be isolated from the mother liquor by filtration.

Safety Precautions: All manipulations involving cyanide salts must be conducted in a well-

ventilated fume hood. Cyanides are highly toxic, and there is a risk of evolving poisonous

hydrogen cyanide (HCN) gas, especially in acidic conditions.[2][5] Appropriate personal

protective equipment (PPE) is mandatory.

Crystal Structure Determination by Single-Crystal X-ray
Diffraction
This protocol outlines the general workflow for analyzing the synthesized crystals.

Methodology:

Crystal Selection and Mounting: A suitable single crystal (typically <0.25 mm in its largest

dimension, transparent, and without visible defects) is selected under a microscope.[4] It is

then mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[6] The

crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. A monochromatic X-ray

beam is directed at the crystal, and the intensities and positions of the diffracted X-rays are

collected by a detector as the crystal is rotated.[6]

Structure Solution: The collected diffraction data is processed to determine the unit cell

dimensions and space group. The positions of the atoms are determined using direct

methods or Patterson methods, which interpret the diffraction pattern to generate an initial

structural model.[6]

Structure Refinement: The initial atomic model is refined using least-squares techniques.[6]

This iterative process adjusts atomic positions, and thermal parameters to achieve the best

possible fit between the calculated and observed diffraction data, resulting in a precise and

accurate final structure.
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Visualization of Experimental Workflow
The logical flow from chemical synthesis to final structural analysis is a critical process in

crystallography. The following diagram illustrates this workflow.
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Workflow for KCu(CN)₂ Crystal Structure Analysis

Synthesis & Crystallization

X-ray Diffraction

Structure Determination

Final Analysis

1. Synthesis
(Aqueous reaction of CuCN and KCN)

2. Crystal Growth
(Slow Evaporation)

3. Data Collection
(Single-Crystal XRD)

4. Structure Solution
(Patterson/Direct Methods)

5. Structure Refinement
(Least-Squares Method)

6. Data Analysis & Validation
(Bond Lengths, Angles, etc.)

Click to download full resolution via product page

Workflow for KCu(CN)₂ Crystal Structure Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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